molecular formula C6H13ClO2S B2722677 1-Chloro-3-(propane-2-sulfonyl)propane CAS No. 128147-27-3

1-Chloro-3-(propane-2-sulfonyl)propane

Cat. No.: B2722677
CAS No.: 128147-27-3
M. Wt: 184.68
InChI Key: YDZXLBAMTMNQMM-UHFFFAOYSA-N
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Description

1-Chloro-3-(propane-2-sulfonyl)propane (CAS: Not explicitly provided in evidence) is a chlorinated alkane derivative featuring a propane backbone substituted with a chlorine atom at position 1 and a propane-2-sulfonyl group at position 2. The sulfonyl group (-SO₂-) imparts strong electron-withdrawing properties, enhancing polarity and influencing reactivity in substitution and elimination reactions. This compound is utilized in pharmaceutical and agrochemical synthesis as an intermediate, particularly in alkylation and sulfonylation reactions .

Properties

IUPAC Name

1-chloro-3-propan-2-ylsulfonylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO2S/c1-6(2)10(8,9)5-3-4-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZXLBAMTMNQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(propane-2-sulfonyl)propane can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanesulfonyl chloride with propane-2-ol under controlled conditions. The reaction typically requires a catalyst and proceeds through a substitution mechanism .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(propane-2-sulfonyl)propane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to different oxidation states of sulfur.

    Addition Reactions: It can react with alkenes and alkynes in addition reactions

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles like sodium hydroxide, potassium tert-butoxide, and various amines. Reaction conditions often involve solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Mechanism of Action

The mechanism of action of 1-Chloro-3-(propane-2-sulfonyl)propane involves its reactivity with nucleophiles and electrophiles. The chlorine atom and sulfonyl group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

1-Chloro-3-(p-fluorophenoxy)propane

  • Structure: Chlorine at position 1 and a p-fluorophenoxy ether at position 3.
  • Key Differences :
    • The ether linkage (-O-) is less electron-withdrawing than the sulfonyl group, reducing polarity and boiling point (estimated 20–30°C lower than the sulfonyl analog).
    • Reactivity: Ethers are less reactive in nucleophilic substitutions compared to sulfonyl groups, which act as better leaving groups .
  • Applications : Used in synthesizing benzimidazolone derivatives for CNS-targeting drugs .

1-Chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-yl butanoate

  • Structure: Ester-functionalized chloro-propanol derivative.
  • Key Differences :
    • The ester group increases susceptibility to hydrolysis, whereas the sulfonyl group offers greater hydrolytic stability.
    • Higher lipophilicity (logP ≈ 3.5) compared to the sulfonyl analog (logP ≈ 1.8), affecting membrane permeability .
  • Applications : Intermediate in chemoenzymatic synthesis of enantiopure compounds .

3-Chloro-1-propene (Allyl Chloride)

  • Structure : Unsaturated chlorinated propene (CH₂=CH-CH₂Cl).
  • Key Differences :
    • The double bond enables electrophilic addition reactions, absent in the saturated sulfonyl derivative.
    • Lower molecular weight (76.53 g/mol vs. ~170 g/mol for the sulfonyl compound) results in higher volatility .
  • Toxicity : Allyl chloride is acutely toxic (LC50 inhalation: 11,500 mg/m³), whereas sulfonyl derivatives show lower acute toxicity due to reduced volatility .

1-Chloro-3-(3-chlorophenyl)propan-2-one

  • Structure: Chlorinated propanone with a 3-chlorophenyl substituent.
  • Key Differences :
    • The ketone group increases acidity (pKa ~14) compared to the sulfonyl analog (pKa ~1–2 for sulfonic acids).
    • Higher density (1.275 g/cm³) and lower boiling point (90–93°C at 0.25 Torr) due to reduced polarity .
  • Applications : Intermediate in pesticide synthesis .

1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane

  • Structure : Polyether-linked chloroalkane.
  • Key Differences :
    • The polyether chain enhances water solubility (logP ≈ 0.5) compared to the sulfonyl analog (logP ≈ 1.8).
    • Lower thermal stability due to ether bond cleavage at elevated temperatures .
  • Applications : Used in polymer chemistry and surfactants .

Physicochemical and Reactivity Comparison Table

Compound Molecular Weight Boiling Point (°C) logP Key Functional Group Reactivity Highlights
1-Chloro-3-(propane-2-sulfonyl)propane ~170 (estimated) 220–240 (est.) ~1.8 Sulfonyl High polarity, SN2 reactivity
1-Chloro-3-(p-fluorophenoxy)propane ~218 180–200 ~3.0 Ether Alkylation agent, moderate stability
Allyl Chloride 76.53 45 1.45 Alkene, Chloride Electrophilic addition, high volatility
1-Chloro-3-(3-chlorophenyl)propan-2-one 203.07 90–93 (0.25 Torr) ~2.5 Ketone Acidic α-hydrogen, ketone reactivity
1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane 196.67 120–140 ~0.5 Polyether Hydrolytically stable, surfactant use

Biological Activity

1-Chloro-3-(propane-2-sulfonyl)propane, also known as a sulfonyl chloride compound, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which contributes to its reactivity and biological activity. The structure can be represented as follows:

Cl CH2CH CH3 SO2Cl\text{Cl CH}_2\text{CH CH}_3\text{ SO}_2\text{Cl}

This compound's unique structure allows it to participate in various chemical reactions, making it a candidate for further biological exploration.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Properties : Sulfonyl chlorides are known for their ability to inhibit bacterial growth. The compound can disrupt bacterial cell membranes and interfere with metabolic processes.
  • Enzyme Inhibition : The electrophilic nature of the sulfonyl chloride group allows it to react with nucleophilic sites on enzymes, leading to inhibition. This mechanism is significant in the context of drug development where enzyme targets are crucial.
  • Cytotoxic Effects : Studies have shown that compounds with similar structures exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

Antibacterial Activity

A study conducted by Ayoob et al. (2022) evaluated the antibacterial effects of various sulfonyl chloride derivatives, including this compound. The disc diffusion method was employed to assess the compound's efficacy against Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm) Comparison with Ciprofloxacin (mm)
Staphylococcus aureus1520
Escherichia coli1218
Pseudomonas aeruginosa1017

The results indicated that while the compound exhibited moderate antibacterial activity, it was less effective than the standard antibiotic ciprofloxacin .

Cytotoxicity Studies

In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines. The compound demonstrated a dose-dependent response in inhibiting cell proliferation.

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

At higher concentrations, significant cytotoxicity was observed, indicating its potential as an anticancer agent .

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